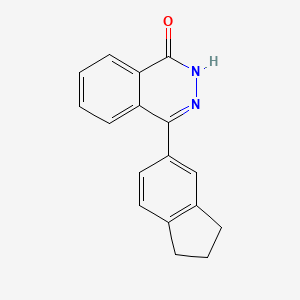

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one

Description

4-(2,3-Dihydro-1H-inden-5-yl)-2H-phthalazin-1-one is a heterocyclic compound featuring a phthalazinone core substituted at the 4-position with a 2,3-dihydro-1H-inden-5-yl group. The phthalazinone moiety (a bicyclic structure comprising a benzene ring fused to a pyridazinone) provides a rigid aromatic framework, while the indenyl substituent introduces a partially saturated bicyclic system. This combination likely enhances lipophilicity and modulates electronic properties, making the compound relevant in medicinal chemistry, particularly for kinase inhibition (e.g., Bruton’s Tyrosine Kinase, BTK) .

Properties

IUPAC Name |

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O/c20-17-15-7-2-1-6-14(15)16(18-19-17)13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUNLJIIVEJUHHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)C3=NNC(=O)C4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with hydrazine to form the corresponding hydrazide, which is then cyclized to yield the phthalazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated compounds.

Scientific Research Applications

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

Industry: Utilized in the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action of 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one with structurally analogous phthalazinone derivatives, focusing on substituent effects, molecular properties, and biological activity.

Table 1: Structural and Functional Comparison

*Estimated based on molecular formula.

Key Findings:

Oxadiazole-containing derivatives (e.g., entries 3 and 4 in Table 1) exhibit higher polarity due to the electron-withdrawing nature of the heterocycle, which may reduce bioavailability but enhance solubility .

Biological Activity :

- The indenyl-substituted pteridine-dione (Table 1, entry 5) demonstrates direct BTK inhibition (IC₅₀ = 65.85 nM), suggesting that the indenyl group in the target compound could similarly stabilize hydrophobic interactions in kinase binding pockets .

- Simple aromatic substituents (e.g., 2,5-dimethylphenyl in entry 2) lack reported kinase activity, highlighting the importance of bicyclic or heterocyclic substituents for target specificity .

Synthetic Accessibility :

- Indenyl-substituted intermediates are synthesized via palladium-catalyzed cross-coupling or hydrogenation reactions (e.g., tert-butyl 4-(2-hydroxy-2,3-dihydro-1H-inden-5-yl)-3,6-dihydropyridine-1(2H)-carboxylate in ) .

- Oxadiazole derivatives require multi-step protocols, including cyclization of acylhydrazides with nitriles .

Biological Activity

4-(2,3-dihydro-1H-inden-5-yl)-2H-phthalazin-1-one is a heterocyclic compound characterized by the presence of both indene and phthalazinone moieties. Its unique structure suggests potential biological activities that are being explored in various research contexts, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and synthesis methods.

Chemical Structure:

- IUPAC Name: this compound

- CAS Number: 866050-17-1

- Molecular Formula: C17H14N2O

- Molecular Weight: 266.31 g/mol

Table 1: Basic Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 866050-17-1 |

| Molecular Formula | C17H14N2O |

| Molecular Weight | 266.31 g/mol |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. The compound has been tested against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.5 µg/mL |

| Escherichia coli | 1.0 µg/mL |

| Salmonella enterica | 0.78 µg/mL |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Anticancer Properties

The anticancer potential of this compound has also been investigated. Preliminary research indicates that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Mechanisms of Action:

- Apoptosis Induction: The compound may activate intrinsic apoptotic pathways leading to programmed cell death.

- Cell Cycle Arrest: It has been shown to interfere with cell cycle progression in cancer cells, particularly at the G2/M phase.

Case Study:

A study conducted on human breast cancer cells (MCF-7) demonstrated that treatment with this compound resulted in a significant reduction in cell viability at concentrations as low as 10 µM over a 48-hour period. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.